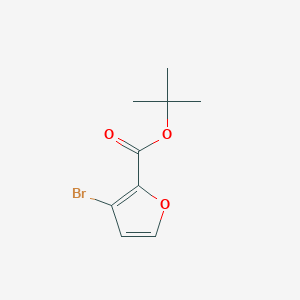

Tert-butyl 3-bromofuran-2-carboxylate

Descripción general

Descripción

Synthesis Analysis

The synthesis of Tert-butyl 3-bromofuran-2-carboxylate starts from methionine, which is protected at the N-terminus using benzyl carbonochloridate. Subsequently, the tert-butyl ester is introduced using a Steglich-type esterification reaction. After methylation resulting in the sulfonium salt, the cyclization reaction is performed .Molecular Structure Analysis

The molecular structure of Tert-butyl 3-bromofuran-2-carboxylate is represented by the InChI code 1S/C9H11BrO3/c1-9(2,3)13-8(11)6-4-5-7(10)12-6/h4-5H,1-3H3 .Chemical Reactions Analysis

Tert-butyl 3-bromofuran-2-carboxylate is used as a standard reagent in synthetic organic chemistry . It is used to introduce tert-butyl groups .Physical And Chemical Properties Analysis

Tert-butyl 3-bromofuran-2-carboxylate has a molecular weight of 247.09 g/mol. It is available in liquid or solid or semi-solid or lump form . The storage temperature is in an inert atmosphere, 2-8°C .Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactions

Tert-butyl 3-bromofuran-2-carboxylate is used in various chemical synthesis processes. For example, it is involved in the preparation of hexahydroindolinones through intramolecular Diels-Alder reactions, highlighting its role in creating complex organic compounds (Padwa, Brodney, & Lynch, 2003). Additionally, this compound is employed in the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones, a process significant in the efficient preparation of various quinoxaline-3-carbonyl compounds (Xie et al., 2019).

Synthesis of Halomethyl Derivatives

The compound is also key in synthesizing halomethyl derivatives of furan-2-carboxylic acid and their reactions with nucleophilic agents. This demonstrates its versatility in organic synthesis, especially in creating organophosphorus derivatives (Pevzner, 2003).

Protective Groups in Synthesis

It serves as a basis for developing fluorous derivatives used as protective groups in fluorous synthesis, signifying its importance in the protection and immobilization of carboxylic acids in chemical processes (Pardo, Cobas, Guitián, & Castedo, 2001).

Continuous Flow Synthesis

Tert-butyl 3-bromofuran-2-carboxylate is instrumental in the continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates. This highlights its role in modern, efficient synthesis methods that streamline the production of complex organic molecules (Herath & Cosford, 2010).

Stereoselective Syntheses

The compound plays a role in the stereoselective synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate, demonstrating its utility in creating specific stereochemical configurations in organic molecules, crucial in pharmaceutical and material sciences (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).

Curtius Rearrangement

It is also used in the Curtius rearrangement process to form tert-butyl carbamates, showcasing its usefulness in transforming carboxylic acids into more complex and functionalized amine derivatives (Lebel & Leogane, 2005).

Safety And Hazards

Tert-butyl 3-bromofuran-2-carboxylate is not intended for human or veterinary use. It has hazard statements H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and keeping away from heat/sparks/open flames/hot surfaces .

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl 3-bromofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO3/c1-9(2,3)13-8(11)7-6(10)4-5-12-7/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STWBDYGNHJTHOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CO1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652788 | |

| Record name | tert-Butyl 3-bromofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-bromofuran-2-carboxylate | |

CAS RN |

59862-90-7 | |

| Record name | tert-Butyl 3-bromofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Aminoethyl)[(4-fluorophenyl)methyl]methylamine](/img/structure/B1438750.png)

![N-[(1-aminocyclohexyl)methyl]-1-methyl-1H-pyrrole-3-sulfonamide](/img/structure/B1438751.png)

![3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol](/img/structure/B1438754.png)

![4-[(dimethyl-4H-1,2,4-triazol-3-yl)methoxy]aniline](/img/structure/B1438761.png)

![3-({[(Propan-2-yl)carbamoyl]methyl}sulfamoyl)propanoic acid](/img/structure/B1438764.png)

![[1-(3-Aminobenzoyl)piperidin-3-yl]methanol](/img/structure/B1438765.png)

![3-Fluoro-4-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile](/img/structure/B1438772.png)